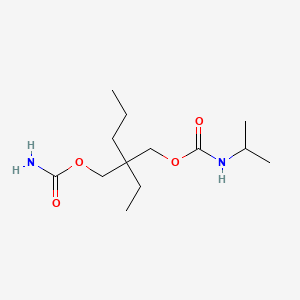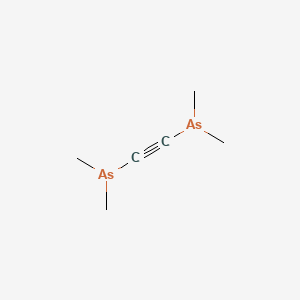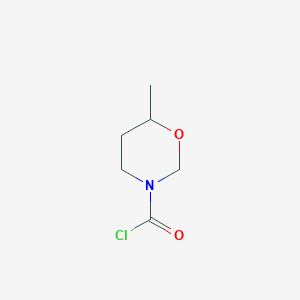
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene ring attached to a triazine ring, with two trichloromethyl groups and an amine group. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of naphthalen-1-amine with trichloromethyl triazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-oxide, while reduction may produce naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine.
Applications De Recherche Scientifique
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-naphthalen-1-yl-4,6-dichloro-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(dichloromethyl)-1,3,5-triazin-2-amine
- N-naphthalen-1-yl-4,6-bis(trifluoromethyl)-1,3,5-triazin-2-amine
Uniqueness
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to its combination of trichloromethyl groups and a triazine ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propriétés
Numéro CAS |
30356-68-4 |
|---|---|
Formule moléculaire |
C15H8Cl6N4 |
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H8Cl6N4/c16-14(17,18)11-23-12(15(19,20)21)25-13(24-11)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,22,23,24,25) |
Clé InChI |
FDBCWRABDSZCTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


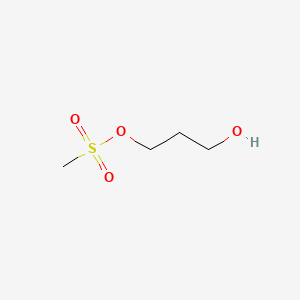

![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
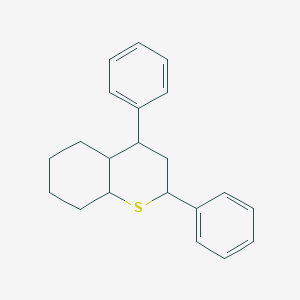

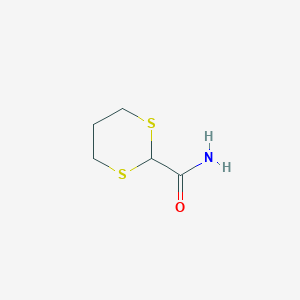
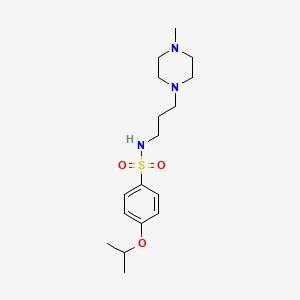
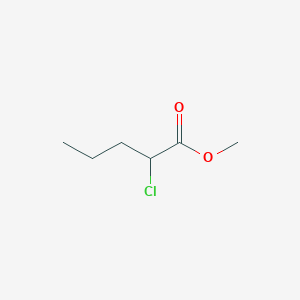
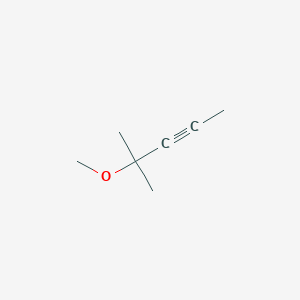
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
